

# Spectroscopic Profile of Methyl p-Toluenesulfinate: A Technical Guide

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## Compound of Interest

Compound Name: Methyl p-toluenesulfinate

Cat. No.: B049993

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For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key chemical reagents is paramount. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **methyl p-toluenesulfinate**, a versatile reagent in organic synthesis.

This document details the key spectroscopic data for **methyl p-toluenesulfinate** (CAS No. 672-78-6), presenting a structured summary of its characteristic signals. Furthermore, it outlines generalized experimental protocols for acquiring such data, providing a foundational methodology for researchers.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectrometry for **methyl p-toluenesulfinate**. This information is critical for the identification and characterization of this compound in various experimental settings.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of **Methyl p-Toluenesulfinate**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of **Methyl p-Toluenesulfinate**

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available in search results	

Table 3: IR Spectroscopic Data of **Methyl p-Toluenesulfinate**

Wavenumber ( $\text{cm}^{-1}$ )	Assignment
Data not available in search results	

Table 4: Mass Spectrometry Data of **Methyl p-Toluenesulfinate**

m/z	Assignment
Data not available in search results	

Note: Specific spectroscopic data for **methyl p-toluenesulfinate** was not readily available in the conducted searches. The tables are provided as a template for data presentation when such information becomes accessible.

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses. These protocols are generalized and may require optimization based on the specific instrumentation and experimental conditions.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra for the structural elucidation of **methyl p-toluenesulfinate**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of **methyl p-toluenesulfinate** in a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube. The final

concentration should be sufficient to obtain a good signal-to-noise ratio.

- Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 500 MHz instrument.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
  - Reference the spectrum to the residual solvent peak.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - A larger number of scans will be necessary compared to  $^1\text{H}$  NMR to achieve a good signal-to-noise ratio.
  - Reference the spectrum to the solvent peak.

## Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **methyl p-toluenesulfinate**.

Methodology:

- Sample Preparation:
  - Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
  - Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

Alternatively, a solution in a suitable solvent (e.g., chloroform) can be prepared and a drop evaporated on a salt plate.

- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition:
  - Record a background spectrum of the empty sample compartment or the pure salt plates/solvent.
  - Place the prepared sample in the spectrometer and acquire the sample spectrum.
  - The instrument software will automatically subtract the background spectrum from the sample spectrum.
  - Typically, spectra are recorded in the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

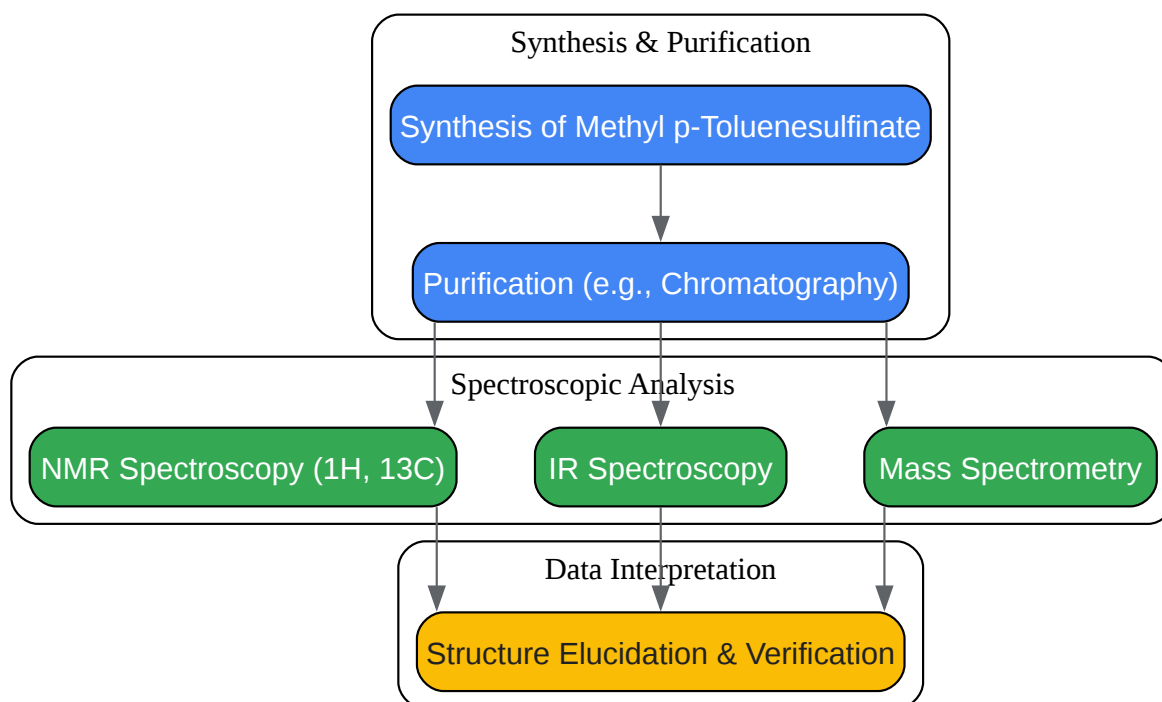
Objective: To determine the molecular weight and fragmentation pattern of **methyl p-toluenesulfinate**.

Methodology:

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
- Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as electrospray ionization (ESI) or electron ionization (EI).
- Data Acquisition:
  - Introduce the sample into the mass spectrometer.
  - Acquire the mass spectrum over a suitable mass-to-charge ( $m/z$ ) range.
  - For structural information, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a chemical compound like **methyl p-toluenesulfinate**.



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